
2-(6-Fluoro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a tricyclic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a tetrahydro-1,4-epiminonaphthalene moiety.
Preparation Methods
The synthesis of 2-(6-fluoro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorinated pyridine derivative, followed by the construction of the tetrahydro-1,4-epiminonaphthalene framework. Key steps may include:
Fluorination: Introduction of the fluorine atom into the pyridine ring.
Aromatic Substitution: Formation of the phenylpyridine intermediate.
Cyclization: Construction of the tetrahydro-1,4-epiminonaphthalene ring system.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(6-fluoro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(6-fluoro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Compared to other tricyclic compounds, 2-(6-fluoro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene stands out due to its fluorinated pyridine ring, which imparts unique chemical and biological properties. Similar compounds include:
- 2-(6-chloro-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- 2-(6-bromo-5-phenylpyridin-3-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
These compounds share a similar core structure but differ in the halogen substituent on the pyridine ring, which can influence their reactivity and biological activity.
Properties
Molecular Formula |
C21H17FN2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-(6-fluoro-5-phenylpyridin-3-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C21H17FN2/c22-21-18(13-6-2-1-3-7-13)10-14(12-23-21)17-11-19-15-8-4-5-9-16(15)20(17)24-19/h1-10,12,17,19-20,24H,11H2 |
InChI Key |
CZYVZKBXPYWXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1N2)C4=CC(=C(N=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


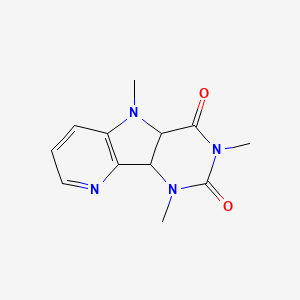
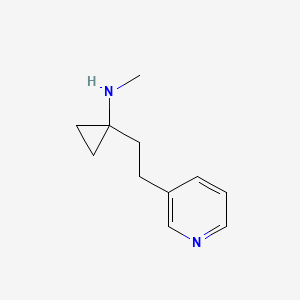
![Methyl-{1-[2-(pyridin-3-yloxy)-ethyl]-cyclopropyl}-amine fumarate](/img/structure/B10794138.png)
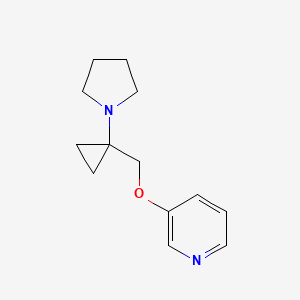
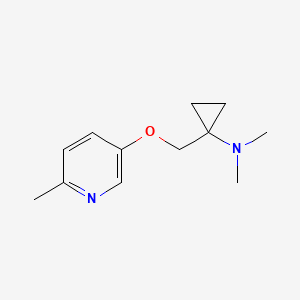
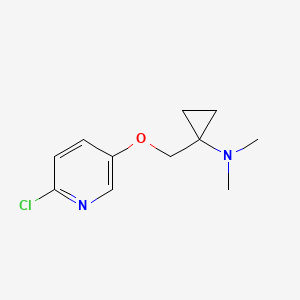



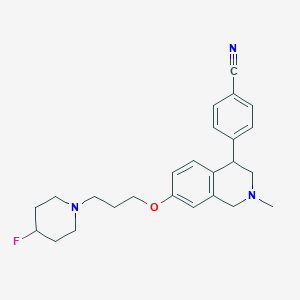

![2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10794209.png)
![(2-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794216.png)
![2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine](/img/structure/B10794221.png)
